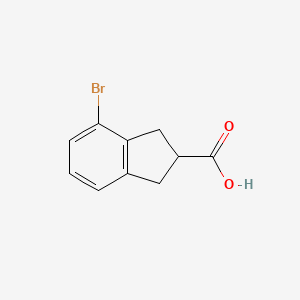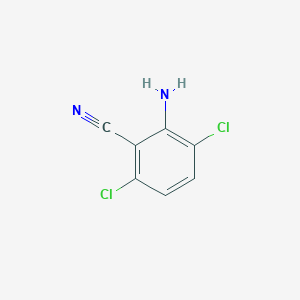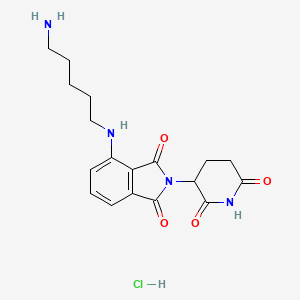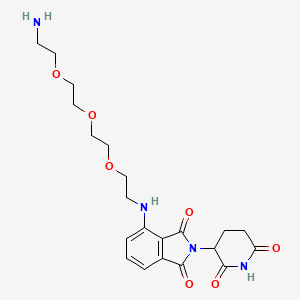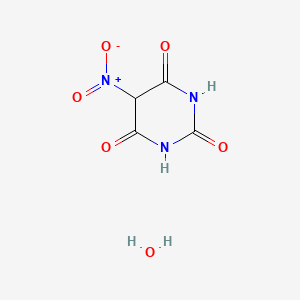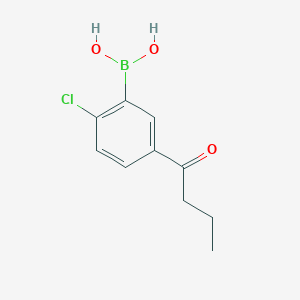
THZ1 Dihydrochloride
Vue d'ensemble
Description
THZ1 Dihydrochloride is a selective, covalent, and allosteric inhibitor of CDK7 with an IC50 of 3.2 nM . It has antiproliferative effects on a variety of cancer cell lines . It irreversibly inhibits the phosphorylation of RNA polymerase II CTD . It has been shown to have major effects on a small subset of genes, including RUNX1, leading to the subsequent loss of a larger gene expression program, resulting in cell death .
Molecular Structure Analysis
This compound has been reported to target a unique cysteine residue located outside the canonical kinase domain, providing an unanticipated means of achieving selectivity for CDK7 . It also inhibits the closely related kinases CDK12 and CDK13 .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C31H28ClN7O2 and a molecular weight of 566.05 . The density is 1.4±0.1 g/cm3 .
Applications De Recherche Scientifique
Terahertz Imaging and Sensing in Biomedical Applications
Terahertz technology has demonstrated significant potential in biomedical research and diagnostics. It offers non-invasive, label-free imaging and sensing capabilities, making it especially suitable for cancer diagnosis, burn evaluation, and the monitoring of various biological tissues and processes. THz imaging can differentiate between healthy and diseased tissues by exploiting their distinct absorption and reflection characteristics at THz frequencies. This capability extends to the observation of hydration and dehydration dynamics in biological samples, providing valuable insights into cellular and tissue function and structure (Wilmink & Grundt, 2011; Gong et al., 2019).
Terahertz Spectroscopy in Pharmaceutical Analysis
In the pharmaceutical industry, THz spectroscopy has been employed for the chemical mapping and analysis of compounds within drug tablets. It allows for the non-destructive identification of pseudo-polymorphic changes, hydration, and dehydration processes, offering a new avenue for understanding drug stability, formulation, and quality control. This technique can provide a detailed profile of the molecular composition and structural integrity of pharmaceuticals, aiding in the development and testing of new drugs (Hisazumi et al., 2012).
Applications in Agriculture and Food Safety
Terahertz technology has found applications in the agricultural sector and food safety, where it is used for non-destructive testing and quality control. THz spectroscopy and imaging can detect moisture content, evaluate the freshness of produce, identify foreign objects or contaminants, and assess the quality of seeds and grains. Its ability to provide rapid, accurate analysis without damaging the sample makes it an invaluable tool for ensuring the safety and quality of food products (Afsah-Hejri et al., 2020).
Environmental Monitoring and Safety
Terahertz spectroscopy is also applied in environmental monitoring and safety, where it can detect and quantify the presence of toxic chemicals, pollutants, and hazardous materials. Its sensitivity to specific molecular vibrations allows for the identification of substances based on their unique THz absorption spectra, offering a powerful method for environmental assessment and protection (Yang et al., 2018).
Mécanisme D'action
Target of Action
THZ1 Dihydrochloride, also known as THZ1 2HCl, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) . CDK7 serves as a pivotal regulator in orchestrating cellular cycle dynamics and gene transcriptional activity . Elevated expression levels of CDK7 have been ubiquitously documented across a spectrum of malignancies and have been concomitantly correlated with adverse clinical outcomes . THZ1 achieves CDK7 specificity by targeting a remote cysteine residue located outside of the canonical kinase domain .
Mode of Action
THZ1 interacts with its primary target, CDK7, by combining allosteric covalent binding and ATP-site binding to irreversibly inhibit CDK7 . This inhibition leads to a pronounced downregulation of gene transcription, with a preferential repression of mitotic cell cycle and NF-κB signaling-related transcripts .
Biochemical Pathways
The inhibition of CDK7 by THZ1 affects several biochemical pathways. It specifically suppresses p38α/MYC-associated genes, leading to the downregulation of MYC transcriptional activity . This results in the suppression of the synthesis of two core transcription factors belonging to the hedgehog pathway (the glioma-associated oncogenes GLI1 and GLI2) .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that THZ1 exhibits a potent inhibitory effect with an IC50 value of 3.2 nM . This suggests that the compound has a high binding affinity and could potentially have good bioavailability.
Result of Action
The inhibition of CDK7 by THZ1 leads to significant molecular and cellular effects. It elicits apoptosis and suppresses tumor growth . Moreover, THZ1 treatment results in the transcriptional modulation by inhibiting the phosphorylation of Ser2, Ser5, and Ser7 within RNA polymerase II (RNAPII) . This leads to the downregulation of several proteins, including MYC, MCL-1, and BCL-XL .
Action Environment
These can include lifestyle factors such as diet and exercise, as well as exposure to certain chemicals or pollutants . .
Safety and Hazards
THZ1 Dihydrochloride is toxic and has antiproliferative effects. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is advised to wash immediately with plenty of water .
Propriétés
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGQOACYBCREM-QVLKBJGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)

